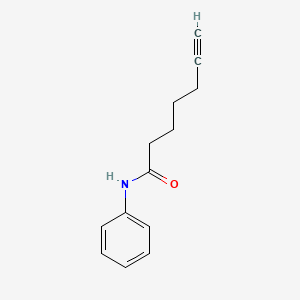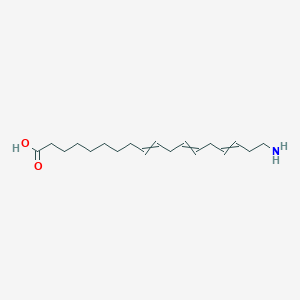
(S)-N-(1-(5-(2-methoxyquinolin-3-yl)-1H-imidazol-2-yl)-7-oxooctyl)-1-methylazetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azetidinecarboxamide, N-[(1S)-1-[5-(2-methoxy-3-quinolinyl)-1H-imidazol-2-yl]-7-oxononyl]-1-methyl- is a complex organic compound that belongs to the class of azetidinecarboxamides This compound is characterized by its unique structure, which includes a quinoline moiety, an imidazole ring, and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azetidinecarboxamide, N-[(1S)-1-[5-(2-methoxy-3-quinolinyl)-1H-imidazol-2-yl]-7-oxononyl]-1-methyl- typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high-quality products .
Análisis De Reacciones Químicas
Types of Reactions
3-Azetidinecarboxamide, N-[(1S)-1-[5-(2-methoxy-3-quinolinyl)-1H-imidazol-2-yl]-7-oxononyl]-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce imidazole-modified compounds .
Aplicaciones Científicas De Investigación
3-Azetidinecarboxamide, N-[(1S)-1-[5-(2-methoxy-3-quinolinyl)-1H-imidazol-2-yl]-7-oxononyl]-1-methyl- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Azetidinecarboxamide, N-[(1S)-1-[5-(2-methoxy-3-quinolinyl)-1H-imidazol-2-yl]-7-oxononyl]-1-methyl- involves its interaction with specific molecular targets and pathways within biological systems. The quinoline and imidazole moieties play a crucial role in binding to target proteins and enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline derivatives: Compounds with a quinoline moiety, such as chloroquine and hydroxychloroquine, are known for their antimalarial and antiviral properties.
Imidazole derivatives: Compounds like metronidazole and ketoconazole are widely used for their antimicrobial and antifungal activities.
Uniqueness
3-Azetidinecarboxamide, N-[(1S)-1-[5-(2-methoxy-3-quinolinyl)-1H-imidazol-2-yl]-7-oxononyl]-1-methyl- is unique due to its combination of azetidine, quinoline, and imidazole moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C27H35N5O3 |
|---|---|
Peso molecular |
477.6 g/mol |
Nombre IUPAC |
N-[(1S)-1-[5-(2-methoxyquinolin-3-yl)-1H-imidazol-2-yl]-7-oxononyl]-1-methylazetidine-3-carboxamide |
InChI |
InChI=1S/C27H35N5O3/c1-4-20(33)11-6-5-7-13-23(30-26(34)19-16-32(2)17-19)25-28-15-24(29-25)21-14-18-10-8-9-12-22(18)31-27(21)35-3/h8-10,12,14-15,19,23H,4-7,11,13,16-17H2,1-3H3,(H,28,29)(H,30,34)/t23-/m0/s1 |
Clave InChI |
AWTXQEUYEIEIGL-QHCPKHFHSA-N |
SMILES isomérico |
CCC(=O)CCCCC[C@@H](C1=NC=C(N1)C2=CC3=CC=CC=C3N=C2OC)NC(=O)C4CN(C4)C |
SMILES canónico |
CCC(=O)CCCCCC(C1=NC=C(N1)C2=CC3=CC=CC=C3N=C2OC)NC(=O)C4CN(C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


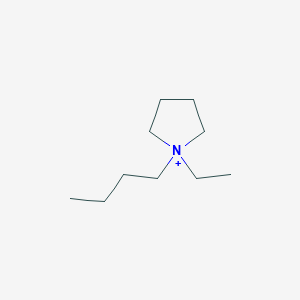
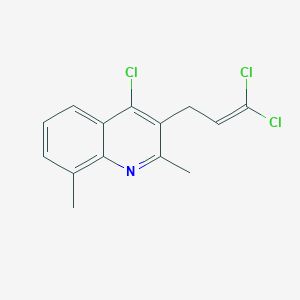
![(1S)-1-{5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine](/img/structure/B14177030.png)
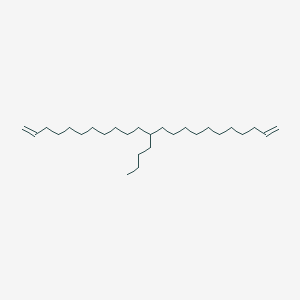
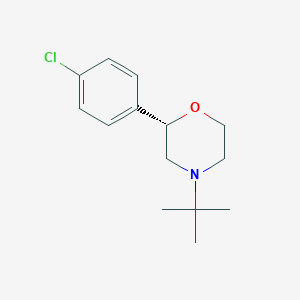
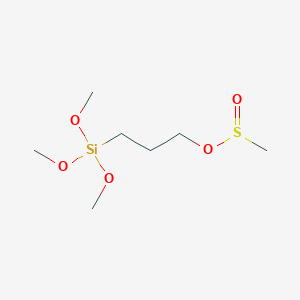
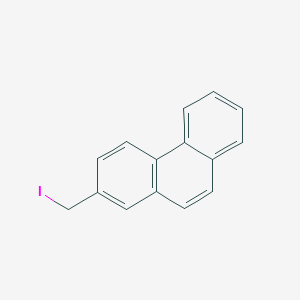
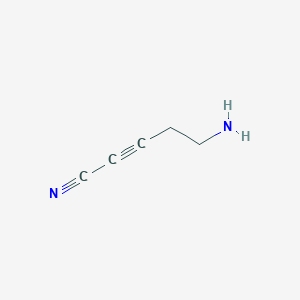
![3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}phenol](/img/structure/B14177079.png)
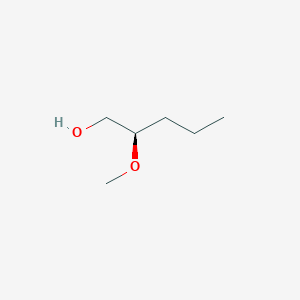

![1-[Ethoxy(phenyl)phosphoryl]-L-proline](/img/structure/B14177103.png)
